N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
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Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. It includes the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the product.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, stability, etc.Scientific Research Applications
Antibacterial Properties
1. Potent Antibacterial Activity : The compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is structurally related to N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide, demonstrates significant antibacterial activities against both Gram-positive and Gram-negative bacteria. It is notably more effective than trovafloxacin against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Properties
2. Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the given compound, have been synthesized and showed significant anticancer activity. Certain derivatives were notably effective against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
Antimicrobial Activity
3. Antimicrobial Activity : Some new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, structurally akin to the given compound, were synthesized and demonstrated notable antimicrobial activities against several bacteria and fungi. Two specific compounds exhibited the most active antimicrobial properties (Yurttaş et al., 2020).
Fluorescence Sensing
4. Ratiometric Fluorescence Sensor for Zn2+ : A novel ratiometric fluorescent sensor based on a quinoline derivative, similar in structure to the given compound, was synthesized. It exhibits high selectivity and sensitivity for Zn2+, indicating its potential application in fluorescence sensing (Gu et al., 2014).
Antiprotozoal Agents
5. Antiprotozoal Agents : A new series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, related to the queried compound, was synthesized and displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These results suggest the potential of quinoxaline-based 1,3,4-oxadiazoles as antiprotozoal agents (Patel et al., 2017).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Future Directions
This involves speculating on potential future research directions, such as new reactions that the compound might undergo, new synthesis methods, new applications, etc.
Please note that these are general steps and the specific details would depend on the particular compound. For a comprehensive analysis of a specific compound, it would be best to refer to scientific literature or databases. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a qualified professional or researcher.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(13-24(30)28-18-8-6-17(27)7-9-18)21-11-23-22(33-14-34-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJDQJRBJLDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
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